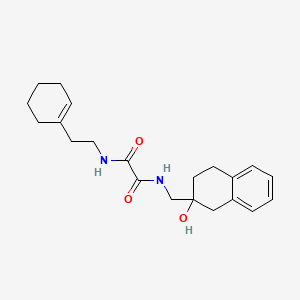
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse interactions with biological systems.
The molecular formula of this compound is C21H28N2O3, with a molecular weight of approximately 356.5 g/mol. Its structure includes an oxalamide linkage which is known to facilitate various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 1421529-46-5 |
The biological activity of this compound is believed to involve modulation of specific enzymes and receptors within biological pathways. The oxalamide group can form hydrogen bonds, enhancing the compound's binding affinity and specificity towards target proteins.
Potential Targets
Preliminary studies suggest that this compound may interact with:
- Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO has implications in cancer treatment and immunosuppression management .
- Enzymatic pathways : Modulating enzymatic activity may enhance therapeutic effects in various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with oxalamide structures can exhibit anticancer properties by inhibiting tumor growth and enhancing the efficacy of existing chemotherapy agents . The potential for this compound to act synergistically with other anticancer drugs is under investigation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Initial findings suggest it may possess activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity.
Case Studies
Several case studies have explored the therapeutic potential of similar oxalamide compounds:
- IDO Inhibition : A study demonstrated that oxalamide derivatives could effectively inhibit IDO activity, leading to enhanced immune responses in cancer patients .
- Combination Therapy : Research indicated that combining oxalamide compounds with traditional chemotherapeutics improved treatment outcomes in preclinical models.
科学的研究の応用
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases related to protein interactions. Notably, it has been linked to the modulation of proteins involved in epigenetic regulation, such as SMYD (SET and MYND domain-containing proteins), which are implicated in various cancers.
Case Studies:
- Cancer Treatment: Research indicates that derivatives of oxalamide compounds can inhibit the activity of SMYD proteins, thereby affecting cancer cell proliferation. A study demonstrated that specific oxalamide derivatives could induce apoptosis in cancer cells by blocking SMYD3 activity .
Chemical Synthesis and Functionalization
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process generally includes:
- Formation of Cyclohexene Derivative: Alkylation reactions introduce the ethyl group.
- Hydroxylation of Naphthalene: Functionalization to introduce hydroxy groups.
- Oxalamide Linkage Formation: Reaction with oxalyl chloride to create the final compound.
Industrial Production Methods:
Industrial methods focus on optimizing yields through controlled reaction conditions such as temperature and pressure. Catalysts may be employed to enhance reaction efficiency.
Biochemical Interactions
The compound's oxalamide group is known for forming hydrogen bonds with biological macromolecules, influencing binding affinities and specificities. This property makes it a valuable tool in biochemical assays aimed at studying enzyme activities or receptor interactions.
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors. For instance, it may serve as an inhibitor or modulator of enzymatic activity through competitive binding.
Potential Applications in Material Science
Beyond medicinal chemistry, this compound's unique structural features may be leveraged in materials science for developing new polymers or nanomaterials. Its ability to form stable linkages can be utilized in creating functional materials for sensors or drug delivery systems.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-19(22-13-11-16-6-2-1-3-7-16)20(25)23-15-21(26)12-10-17-8-4-5-9-18(17)14-21/h4-6,8-9,26H,1-3,7,10-15H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGBYYVNLGGHAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













